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L-amino-acid oxidase -

L-amino-acid oxidase

Catalog Number: EVT-245451
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Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-amino acid oxidases are classified as flavoproteins because they contain a flavin adenine dinucleotide cofactor that is essential for their enzymatic activity. They can be sourced from several organisms:

  • Animal Sources: Venom from snakes such as Bungarus caeruleus contains potent L-amino acid oxidases.
  • Microbial Sources: Various bacteria produce these enzymes, which have been studied for their potential applications in biotechnology.
Synthesis Analysis

Methods of Synthesis

The synthesis of L-amino acid oxidase can be achieved through various methods, including:

  1. Recombinant DNA Technology: Genes encoding L-amino acid oxidases can be cloned into expression vectors and introduced into host cells (e.g., Escherichia coli) for protein expression.
  2. Purification Techniques: The purification process typically involves:
    • Ion Exchange Chromatography: For initial separation based on charge.
    • Gel Filtration Chromatography: To achieve further purification based on molecular size.
    • Affinity Chromatography: Specific for enzymes that bind to substrates or cofactors.

For example, a two-step purification protocol from Bungarus caeruleus venom involves DEAE-cellulose column chromatography followed by Sephadex G-100 column chromatography .

Technical Details

The purification steps often require careful optimization of buffer conditions (e.g., pH and ionic strength) to maintain enzyme stability and activity. Kinetic parameters such as Michaelis-Menten constants can be determined to assess enzyme efficiency.

Molecular Structure Analysis

Structure and Data

L-amino acid oxidases typically exhibit a homodimeric or oligomeric structure, with each monomer containing a binding site for the substrate and the flavin cofactor. The crystal structure of certain variants has been elucidated using X-ray crystallography, revealing details such as:

  • Active Site Configuration: The arrangement of amino acids that interact with the substrate is crucial for enzyme specificity and catalysis.
  • Flavin Binding: The structure shows how flavin adenine dinucleotide is positioned to facilitate electron transfer during the reaction.

For instance, the hyper-thermostable ancestral L-amino acid oxidase HTAncLAAO2 has been characterized at a resolution of 2.2 Å, showing a unique octameric form .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by L-amino acid oxidase can be summarized as follows:

L Amino Acid+O2 Keto Acid+NH3+H2O2\text{L Amino Acid}+\text{O}_2\rightarrow \text{ Keto Acid}+\text{NH}_3+\text{H}_2\text{O}_2

This reaction involves the transfer of electrons from the amino acid to molecular oxygen, resulting in the formation of hydrogen peroxide. The production of hydrogen peroxide is a critical aspect since it can lead to oxidative stress if not properly managed within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for L-amino acid oxidase involves several key steps:

  1. Substrate Binding: The L-amino acid binds to the active site of the enzyme.
  2. Hydride Transfer: A hydride ion is transferred from the amino acid to the N5 atom of the flavin cofactor.
  3. Formation of Intermediate: This step generates an imine intermediate that subsequently hydrolyzes to form the α-keto acid and ammonia.
  4. Release of Products: The products are released from the active site, allowing the enzyme to catalyze another reaction cycle.

Kinetic studies reveal that different variants exhibit distinct catalytic efficiencies depending on their substrate specificity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies significantly among different sources (e.g., approximately 60 kDa for some bacterial variants).
  • Stability: Some engineered variants show enhanced thermal stability, making them suitable for industrial applications.

Chemical Properties

  • pH Optimum: Most L-amino acid oxidases operate optimally at neutral pH (around 7.0).
  • Temperature Stability: Certain engineered forms demonstrate stability at elevated temperatures, which is advantageous for biocatalysis.
Applications

L-amino acid oxidases have diverse applications in scientific research and industry:

  • Biotechnology: Used in biosensors for detecting specific amino acids like L-lysine due to their high substrate specificity .
  • Pharmaceuticals: They play a role in synthesizing chiral compounds, including D-amino acids, which are important in drug development.
  • Food Industry: Employed in food processing to regulate amino acid levels and improve nutritional profiles.
Structural Biology of LAAO: Domain Architecture & Quaternary Dynamics

FAD-Binding Domain Evolution in Flavoenzyme Superfamilies

The FAD-binding domain of L-amino acid oxidases (LAAOs) exhibits a highly conserved Rossmann fold topology characteristic of the flavoenzyme superfamily. This domain typically comprises a six-stranded β-pleated sheet sandwiched between α-helices, forming the classical nucleotide-binding fold observed in FAD- and NAD(P)-dependent enzymes [1] [3]. Within this architecture, two critical motifs enable cofactor specificity: (1) the GG motif (Gly-X-Gly-X-X-Gly) responsible for pyrophosphate binding, and (2) a hydrophobic pocket that accommodates the isoalloxazine ring system [3] [6].

Sequence alignment studies reveal that snake venom LAAOs (svLAAOs) share >84% sequence identity in this domain but only 16-30% identity with microbial counterparts like Pseudomonas LAAO/MOG and Streptomyces L-glutamate oxidase [3] [6]. Evolutionary analysis of the 47-amino-acid FAD-binding core region demonstrates clear phylogenetic separation between vertebrate, invertebrate, and fungal clades, with the highest structural variation occurring in the FAD-GG sub-region [4]. This divergence underlies functional adaptations: while svLAAOs utilize FAD exclusively, mammalian kidney LAAOs employ FMN as a prosthetic group [9].

Table 1: Evolutionary Divergence in FAD-Binding Domains

Organism GroupSequence Identity to svLAAOsCofactor SpecificityConserved Motifs
Snake Venom>84% (intra-group)FADGG motif + hydrophobic pocket
Mammalian Kidney<50%FMNVariant Rossmann fold
Bacteria (e.g., Pseudomonas)<24%FADModified phosphate-binding loop
Fungi (e.g., Trichoderma)<24%FADExtended GG sub-region

Substrate-Binding Funnel Topology & Helical Domain Interactions

The substrate-binding domain of LAAOs features a distinctive 25 Å deep funnel that provides sterically constrained access to the catalytic center. Crystallographic studies of the Calloselasma rhodostoma LAAO–o-aminobenzoate complex revealed three inhibitor molecules aligned within this funnel, delineating the substrate trajectory [1]. At the funnel's base, four residues form the catalytic core: Arg90, His223, Gly464, and Lys326 [3] [5]. The architecture imposes strict enantioselectivity through mirror-symmetrical positioning relative to D-amino acid oxidases (DAAOs) [1].

Adjacent to this funnel, the helical domain (residues 130-230) undergoes conformational shifts upon substrate binding. This domain comprises six α-helices (α4–α9) that form one wall of the substrate-access funnel [1] [3]. In the ligand-free state, this domain exhibits high B-factors (indicating flexibility) and contains disordered regions near the dimer interface. Upon substrate binding, a loop region undergoes displacement to seal solvent-accessible channels, while disordered segments transform into a short helix that creates a secondary substrate-binding site [6]. This gating mechanism regulates substrate entry while the hydrophobic interior pocket preferentially accommodates aromatic and branched-chain amino acids (Phe, Leu, Met, Ile) [10].

Table 2: Structural Features of Substrate-Binding Regions

Structural ElementDimensions/ResiduesFunctional RoleConformational Change
Substrate access funnel25 Å depthSteric guidance of substratesNarrowing upon ligand binding
Catalytic core residuesArg90, His223, Gly464, Lys326Acid-base catalysis, imine formationRigid positioning maintained
Hydrophobic specificity pocketPhe227, Phe242, Tyr372Recognition of hydrophobic side chainsPhe242 side chain rotation (60°)
Helical domain gating loopResidues 230-245Sealing solvent channelsDisplacement to plug channels

Dimeric vs. Tetrameric Assembly Mechanisms in Venom vs. Microbial Isoforms

LAAOs exhibit striking quaternary structural diversity across biological sources. Snake venom isoforms predominantly form homodimers (120-150 kDa) stabilized through non-covalent interactions between the helical domains of adjacent protomers [1] [3]. The dimer interface buries approximately 1,800 Ų of surface area, primarily through hydrophobic contacts and hydrogen bonding networks involving Asn172 and Asn361 glycosylation sites [1] [7]. Crystallographic studies of C. rhodostoma LAAO reveal four molecules in the asymmetric unit arranged as a "dimer of dimers," suggesting transient higher-order associations [1].

In contrast, microbial LAAOs adopt octameric assemblies resembling "ninja-star" configurations. The hyperthermostable ancestral HTAncLAAO2 forms a 544 kDa complex (eight 63 kDa protomers) with extensive intersubunit interfaces covering >5,000 Ų [10]. This oligomerization confers exceptional stability, with denaturation temperatures exceeding 80°C. The assembly mechanism involves two distinct contact surfaces: (1) a central hydrophobic core formed by β-sheet interactions, and (2) peripheral electrostatic bridges between charged residues [10]. Unlike venom dimers, microbial octamers feature intersubunit disulfide bonds that lock the quaternary structure under oxidizing conditions [6].

Table 3: Quaternary Structure Variations in LAAOs

ParameterSnake Venom LAAOsMicrobial LAAOsMammalian LAAOs
Assembly StateHomodimer (2×60-70 kDa)Octamer (8×60-65 kDa)Dimer (2×55 kDa)
Stabilizing InteractionsNon-covalent, glycosylation-dependentHydrophobic cores + disulfide bondsNon-covalent, membrane-anchored
Interface Area~1,800 Ų per dimer>5,000 Ų per octamer~1,500 Ų per dimer
Functional ConsequencepH-dependent dissociationHyperthermostability (Tm >80°C)Reversible cold inactivation

Glycosylation Patterns and Their Role in Solubility & Membrane Anchoring

N-linked glycosylation constitutes 3-12% of svLAAO molecular mass, with significant implications for structural stability and cellular localization. The C. rhodostoma enzyme contains two conserved glycosylation sites (Asn172 and Asn361) bearing biantennary dodecasaccharides featuring core fucosylation and terminal sialylation [7]. This homogeneous glycan structure accounts for >90% of the carbohydrate content and displays the sequence:

Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-6(Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4(Fucα1-6)GlcNAc  

[7].

The functional roles of glycosylation are threefold:

  • Solubility Enhancement: Glycan clusters create hydration shells that prevent protein aggregation in venom glands and extracellular environments [1] [7].
  • Membrane Anchoring: Terminal sialic acid residues mediate reversible binding to phospholipid bilayers, concentrating H₂O₂ production at cell surfaces during apoptotic signaling [5] [7].
  • Structural Stabilization: Glycans at Asn172 buttress the dimer interface through hydrogen bonding networks, explaining the cold-induced dissociation observed in deglycosylated variants [1] [9].

Microbial LAAOs exhibit divergent glycosylation patterns optimized for secretion. The Pseudomonas sp. AIU813 LAAO/MOG contains minimal glycosylation (2-3%) with simple high-mannose structures that facilitate transmembrane export without membrane anchoring [6]. This evolutionary adaptation reflects its extracellular antibiotic function, contrasting with svLAAOs' cell-targeted toxicity.

Table 4: Glycosylation Patterns and Functional Implications

Glycosylation FeatureSnake Venom LAAOsMicrobial LAAOsFunctional Impact
Glycosylation SitesAsn172, Asn361Asn105 (variable)Venom: dimer stabilization; Microbial: secretion efficiency
Glycan StructureBis-sialylated, biantennary, core-fucosylated dodecasaccharideHigh-mannose or hybrid-type N-glycansVenom: membrane recognition; Microbial: solubility
Carbohydrate Content3-12% of molecular mass<3% of molecular massCorrelates with thermal stability
Biological RoleApoptotic signaling via membrane anchoringExtracellular antibiotic activityDetermines subcellular localization

The structural biology of L-amino acid oxidases reveals remarkable evolutionary adaptations across biological sources. From the conserved FAD-binding domains that maintain catalytic fidelity to the divergent quaternary structures and glycosylation patterns that dictate cellular localization, these enzymes exemplify how conserved chemical functions emerge through diverse structural solutions. These insights provide the foundation for engineering LAAOs with tailored substrate specificity and stability profiles for biotechnological applications.

Properties

Product Name

L-amino-acid oxidase

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